Methyl 3-hydroxy-2-methylene-8-nonenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-2-methylene-8-nonenoate is an organic compound with the molecular formula C11H18O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-methylene-8-nonenoate typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
the general principles of esterification and purification through distillation or crystallization would apply .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-hydroxy-2-methylene-8-nonenoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-2-methylene-8-nonenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 3-hydroxy-2-methylene-8-nonenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methylene groups play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-hydroxynonanoate: Similar in structure but lacks the methylene group.
Ethyl 2-methyl-2-nonenoate: Similar ester but with different alkyl groups.
Methyl 2-nonynoate: Contains a triple bond instead of a double bond
Uniqueness
Methyl 3-hydroxy-2-methylene-8-nonenoate is unique due to its combination of hydroxyl and methylene groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized research applications .
Eigenschaften
Molekularformel |
C11H18O3 |
---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
methyl 3-hydroxy-2-methylidenenon-8-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-5-6-7-8-10(12)9(2)11(13)14-3/h4,10,12H,1-2,5-8H2,3H3 |
InChI-Schlüssel |
HNKKEJBZCBZFPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C)C(CCCCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.